1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Overview
Description
“1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” is a chemical compound with the molecular formula C13H19N3O3S . It has an average mass of 297.373 Da and a monoisotopic mass of 297.114716 Da . It is also known by other names such as “1-[(4-Methylphenyl)sulfonyl]-4-piperidincarbohydrazid” in German, “1-[(4-Méthylphényl)sulfonyl]-4-pipéridinecarbohydrazide” in French, and “4-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, hydrazide” as per ACD/Index Name .
Molecular Structure Analysis
The molecular structure of “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” consists of a piperidine ring, which is a common structural motif in organic chemistry. This ring is substituted with a sulfonyl group that is further substituted with a 4-methylphenyl group .Physical And Chemical Properties Analysis
The compound “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” has a molecular weight of 297.37 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, showcasing the versatility of this chemical scaffold in generating compounds with significant biological activities. These compounds were synthesized starting from ethyl piperidine-4-carboxylate and characterized using various spectroscopic techniques. The synthesized compounds exhibited excellent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Molecular docking studies further confirmed their potential as enzyme inhibitors, highlighting their relevance in designing therapeutic agents for conditions like Alzheimer's disease (H. Khalid, A. Rehman, M. Abbasi, 2014).
Anticancer Activity
Another research focus is the exploration of anticancer properties. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, demonstrated promising anticancer activities. These compounds, through a sequential synthesis process, yielded a variety of propanamide derivatives that were tested for their anticancer potential. Notably, certain derivatives showed strong anticancer activities with low IC50 values, indicating their potential as therapeutic agents against cancer (A. Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
The synthesis of new sulfonyl hydrazone compounds incorporating piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity have been another area of interest. These studies revealed compounds with significant lipid peroxidation inhibitory activity and notable antioxidant capacities, alongside potent AChE and BChE inhibitory activities. Such findings underscore the potential of these derivatives in treating oxidative stress-related conditions and neurodegenerative disorders (Nurcan Karaman et al., 2016).
Antimicrobial Activity
Research has also extended to the antimicrobial potential of derivatives. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their evaluation against Gram-negative and Gram-positive bacteria demonstrated moderate to significant activity, highlighting their potential in developing new antimicrobial agents (H. Khalid et al., 2016).
Future Directions
As for the future directions, it’s hard to predict without specific information on the current research or applications of “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide”. It’s a specialty product for proteomics research , so its future directions might be closely tied to the advancements in this field.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-8-6-11(7-9-16)13(17)15-14/h2-5,11H,6-9,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSIXGPDJIEVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353270 | |
Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
324531-31-9 | |
Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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